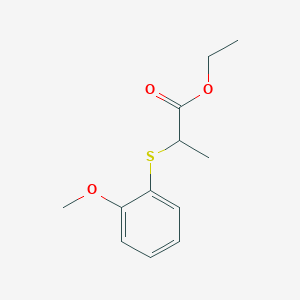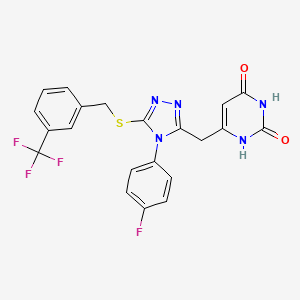
6-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The compound contains a fluorophenyl group, a trifluoromethylbenzyl group, a triazole ring, and a pyrimidinedione ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of fluorine atoms could make the compound more electronegative. The compound’s solubility, melting point, boiling point, and other properties would also depend on its specific structure .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Heterocycles
The compound is related to the broader class of chemicals involved in the microwave-assisted synthesis of fused heterocycles, incorporating trifluoromethyl moieties. This process yields derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and others, showcasing the versatility of trifluoromethylated compounds in synthesizing complex heterocycles under pressurized microwave irradiation, which is a rapid and efficient method (Shaaban, 2008).
Fluorine Substitution in Heterocyclic Chemistry
The study on Biginelli condensations of fluorinated esters or diketones with benzaldehyde and (thio)urea underlines the influence of fluorine atoms in the synthesis of hexahydropyrimidine derivatives. This research demonstrates how fluorine substitution can direct the formation of specific heterocyclic frameworks, leading to the synthesis of compounds with potential biological activities (Saloutin et al., 2000).
Development of Fluorescent Nucleosides
The synthesis of fluorescent pyrimidines, which are structurally related to uridines but with improved fluorescence properties due to the incorporation of a 1,2,4-triazine motif, highlights the potential application of such compounds in biological imaging and sensing. These modified nucleosides demonstrate sensitivity to polarity and pH changes, making them valuable tools for biochemical studies (Sinkeldam, Hopkins, & Tor, 2012).
Antimicrobial Activity of Fluorinated Compounds
Research into the synthesis and antimicrobial evaluation of fluorobenzamides containing thiazole and thiazolidine frameworks illustrates the role of fluorine atoms in enhancing the antibacterial properties of these compounds. This study contributes to the development of novel antimicrobial agents capable of combating resistant bacterial strains, with the presence of fluorine atoms being crucial for activity enhancement (Desai, Rajpara, & Joshi, 2013).
Propiedades
IUPAC Name |
6-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2S/c22-14-4-6-16(7-5-14)30-17(9-15-10-18(31)27-19(32)26-15)28-29-20(30)33-11-12-2-1-3-13(8-12)21(23,24)25/h1-8,10H,9,11H2,(H2,26,27,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERUSXQSMYYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)
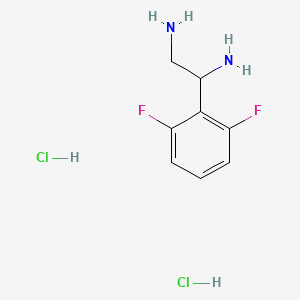

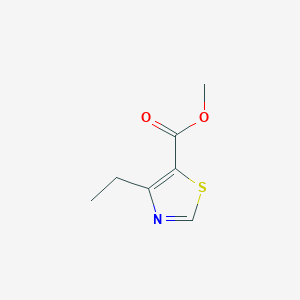
![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)
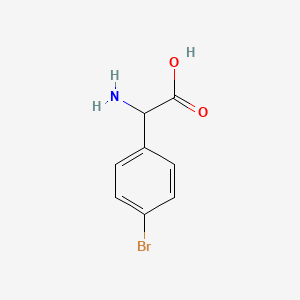
![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)
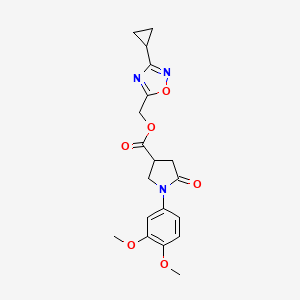
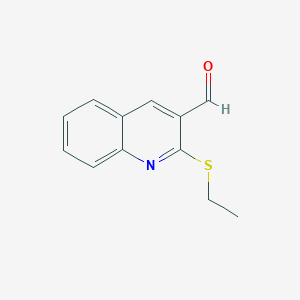
![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
